

Spectroscopic Profile of 2-Hydrazinylphenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydrazinylphenol

Cat. No.: B8683941

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Hydrazinylphenol**, catering to researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Hydrazinylphenol**, primarily focusing on its hydrochloride salt form, which is commonly available.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR Data for **2-Hydrazinylphenol** Hydrochloride

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
9-10	Singlet	1H	Phenolic OH	DMSO-d ₆
6.8	Doublet	2H	Aromatic CH	D ₂ O
4.1	Singlet	2H	NH ₂	D ₂ O
3.5	Singlet	1H	OH	D ₂ O

Note: The chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy Data

FT-IR Data for **2-Hydrazinylphenol** Hydrochloride

Frequency (cm ⁻¹)	Intensity	Assignment
3250	Strong, Broad	N-H Stretch
1590	Medium	C=N Stretch (potential impurity or tautomeric form)

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) Data for **2-Hydrazinylphenol** Hydrochloride

m/z	Ion Formula	Ion Type
157.05	[C ₆ H ₉ N ₂ O] ⁺	[M+H] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Actual experimental conditions may vary based on the specific instrumentation and sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-hydrazinylphenol** hydrochloride is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.
- Data Acquisition:
 - ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

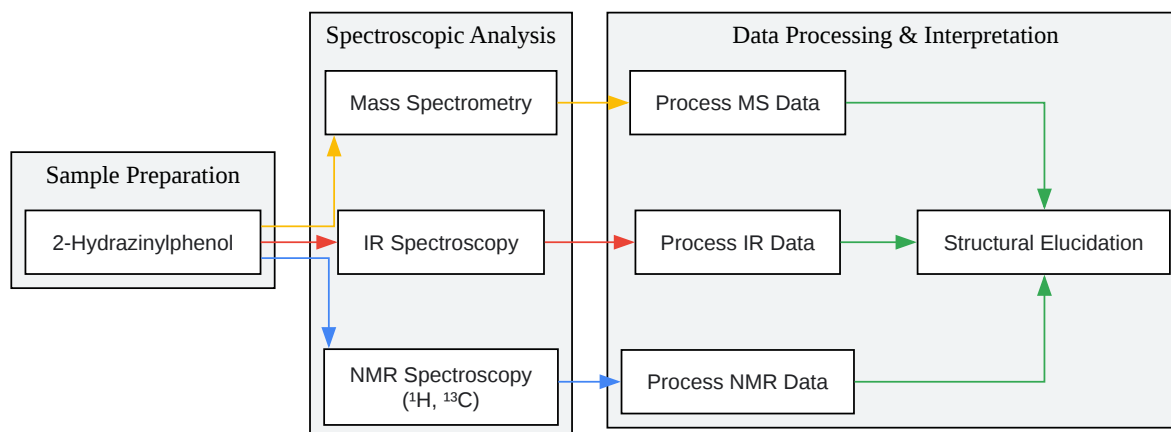
- **Sample Preparation:** A small amount of the solid **2-hydrazinylphenol** hydrochloride sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- **Data Acquisition:** The spectrum is typically recorded in the mid-IR range ($4000\text{--}400\text{ cm}^{-1}$) with a resolution of 4 cm^{-1} . A background spectrum of the empty sample compartment (or the ATR crystal) is recorded and subtracted from the sample spectrum.
- **Data Processing:** The resulting transmittance or absorbance spectrum is plotted, and the characteristic absorption bands are identified and assigned to specific functional groups.

Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of **2-hydrazinylphenol** hydrochloride is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.
- **Instrumentation:** A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.
- **Data Acquisition:** The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is operated in positive ion mode to detect the $[M+H]^+$ ion. The mass range is set to cover the expected molecular weight of the analyte.
- **Data Processing:** The acquired mass spectrum is analyzed to determine the accurate mass of the molecular ion. This is then used to confirm the elemental composition of the compound.

Visualizations

The following diagram illustrates a general experimental workflow for the spectroscopic analysis of a chemical compound like **2-Hydrazinylphenol**.



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Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydrazinylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8683941#spectroscopic-data-nmr-ir-ms-of-2-hydrazinylphenol\]](https://www.benchchem.com/product/b8683941#spectroscopic-data-nmr-ir-ms-of-2-hydrazinylphenol)

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